[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Description
This compound features a phenyl ester core substituted with a 2-ethoxy group, a hydrazinylidene-methyl moiety linked to a 4-fluorophenoxy acetyl group, and a 2,4-dichlorobenzoate ester. Its molecular formula is inferred as C₂₅H₁₉Cl₂FN₂O₅ (based on analogs like : C₂₇H₁₉Cl₂N₃O₅). The hydrazinylidene group enables coordination chemistry, while the halogenated aromatic rings enhance lipophilicity and electronic effects. Structural determination likely employs crystallographic tools like SHELX , and molecular visualization may use ORTEP-III .
Properties
Molecular Formula |
C24H19Cl2FN2O5 |
|---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2FN2O5/c1-2-32-22-11-15(13-28-29-23(30)14-33-18-7-5-17(27)6-8-18)3-10-21(22)34-24(31)19-9-4-16(25)12-20(19)26/h3-13H,2,14H2,1H3,(H,29,30)/b28-13+ |
InChI Key |
UZMHKCPHAXKIEQ-XODNFHPESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Esterification of 2-(4-Fluorophenoxy)acetic Acid :
-
Hydrazinolysis :
Synthesis of 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Esterification Protocol
-
Activation of 2,4-Dichlorobenzoic Acid :
-
Coupling with 2-Ethoxy-4-hydroxybenzaldehyde :
Hydrazone Formation via Condensation
Base-Mediated Coupling
-
Reaction Setup :
-
Optimized Conditions :
Stereoselectivity and Isomer Control
-
The E-isomer predominates due to reduced steric hindrance between the 4-fluorophenoxy and dichlorobenzoate groups.
-
Post-Reaction Crystallization : Methanol or ethanol recrystallization enhances purity (≥95% by HPLC).
Alternative Methods and Comparative Analysis
Method 1: Sodium Methoxide-Mediated Coupling
Method 2: Horner-Wadsworth-Emmons Reaction
Data Table: Comparison of Synthesis Methods
| Method | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| LiHMDS/THF | LiHMDS | -75 to -10 | 52–70 | 90–95 |
| NaOMe/THF | NaOMe | -15 to 10 | 60–85 | 85–90 |
| Horner-Wadsworth | NaHMDS | -78 | 95 | ≥98 |
Mechanistic Insights and Kinetic Considerations
Hydrazone Formation Mechanism
-
Deprotonation : Base abstracts the hydrazide N–H proton, generating a nucleophilic hydrazide anion.
-
Nucleophilic Attack : The anion attacks the aldehyde carbonyl, forming a tetrahedral intermediate.
-
Proton Transfer and Elimination : Loss of water yields the hydrazone, with the E-isomer favored due to conjugation stabilization.
Rate-Limiting Factors
-
Temperature : Lower temps (-78°C) favor kinetic control but require longer reaction times.
-
Solvent Polarity : THF enhances anion stability and reaction homogeneity.
Challenges and Optimization Strategies
Common Issues
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and dichlorobenzoate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have investigated the potential of hydrazone derivatives as anticancer agents. The presence of electron-withdrawing and electron-donating groups in the phenyl ring significantly influences the compound's activity against cancer cell lines. For instance, derivatives with fluorine substitutions have shown enhanced cytotoxicity in vitro against various cancer types, including breast and lung cancers .
- Antimicrobial Properties : Hydrazone compounds have been reported to possess antimicrobial properties. The incorporation of specific substituents can enhance their effectiveness against bacterial strains. In vitro studies have demonstrated that certain derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria .
- Urease Inhibition : The compound has also been evaluated for its urease inhibitory activity. Urease is an enzyme linked to various pathological conditions, including kidney stones and urinary tract infections. Preliminary findings suggest that derivatives of this compound may serve as effective urease inhibitors, potentially offering therapeutic benefits in managing these conditions .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of hydrazone derivatives, including the target compound, assessed their cytotoxic effects on human cancer cell lines. Results indicated that compounds with fluorinated aromatic rings exhibited IC50 values significantly lower than those without such substitutions, highlighting the importance of structural modifications for enhancing anticancer efficacy .
Case Study 2: Urease Inhibition Studies
In another investigation focusing on urease inhibition, several synthesized hydrazones were tested for their ability to inhibit urease activity in vitro. The results showed varying degrees of inhibition, with certain derivatives outperforming standard urease inhibitors like thiourea . This suggests potential applications in treating urease-related disorders.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a) Aromatic Substituents
- 4-Fluorophenoxy vs. This difference may influence reactivity in nucleophilic substitutions .
- 2,4-Dichlorobenzoate vs. 4-Chlorobenzoate (): The dichloro substitution in the target compound enhances lipophilicity (logP) and steric hindrance relative to mono-chloro analogs. This could affect binding affinity in biological systems or crystallization behavior .
b) Hydrazinylidene-Linked Groups
- 1-Naphthylamino Acetyl () vs.
Physicochemical Properties
- Collision Cross Section (CCS) : The analog in shows a CCS of 226.8 Ų for [M+H]⁺, typical for mid-sized aromatic compounds. The target’s dichloro and fluoro groups may increase CCS due to added mass and polarity .
Q & A
Q. Advanced
- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) () to predict electrophilic sites (e.g., hydrazone nitrogen).
- Molecular docking : Screen against PDB targets (e.g., 4YAY for antimicrobial studies) using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
How does the compound’s stability vary under different pH or temperature conditions?
Q. Advanced
- pH stability : Hydrazone bonds hydrolyze in acidic conditions (pH < 3). Use buffered solutions (pH 7.4) for biological assays ().
- Thermal stability : TGA/DSC () shows decomposition above 200°C. Store at –20°C in amber vials to prevent photodegradation .
What strategies optimize solubility for in vivo studies without compromising activity?
Q. Advanced
- Prodrug design : Introduce phosphate groups () or PEGylation.
- Co-crystallization : Use cyclodextrins () to enhance aqueous solubility (e.g., β-CD increases solubility by 15-fold) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics : LC-MS profiling to trace metabolic disruptions (e.g., TCA cycle inhibition).
- CRISPR-Cas9 knockouts : Validate target engagement (e.g., delete suspected kinase targets) .
What are the key differences between this compound and structurally similar analogs (e.g., dichlorophenyl or oxadiazole derivatives)?
Advanced
and highlight:
- Diazinan-5-ylidene vs. oxadiazole : The former increases π-stacking with DNA (), while oxadiazole enhances metabolic stability .
- Fluorophenoxy vs. chlorophenoxy : Fluorine’s smaller size improves binding to sterically constrained enzymes (e.g., CYP450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
